3-chloro-N-[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]benzamide

Medicinal Chemistry Structure-Activity Relationship Lead Optimisation

3-Chloro-N-[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]benzamide (CAS 887868-49-7) is a synthetic heterocyclic small molecule belonging to the N-(1,3,4-oxadiazol-2-yl)benzamide class. It incorporates a 1,3,4-oxadiazole central ring substituted at the 5-position with a pyridin-4-yl moiety and an amide-linked 3-chlorophenyl ring at the 2-position.

Molecular Formula C14H9ClN4O2
Molecular Weight 300.7
CAS No. 887868-49-7
Cat. No. B3013151
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-chloro-N-[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]benzamide
CAS887868-49-7
Molecular FormulaC14H9ClN4O2
Molecular Weight300.7
Structural Identifiers
SMILESC1=CC(=CC(=C1)Cl)C(=O)NC2=NN=C(O2)C3=CC=NC=C3
InChIInChI=1S/C14H9ClN4O2/c15-11-3-1-2-10(8-11)12(20)17-14-19-18-13(21-14)9-4-6-16-7-5-9/h1-8H,(H,17,19,20)
InChIKeyXFTGCGDTYKOWIJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Specification: 3-Chloro-N-[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]benzamide (CAS 887868-49-7) – Core Identifiers and Physicochemical Baseline


3-Chloro-N-[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]benzamide (CAS 887868-49-7) is a synthetic heterocyclic small molecule belonging to the N-(1,3,4-oxadiazol-2-yl)benzamide class. It incorporates a 1,3,4-oxadiazole central ring substituted at the 5-position with a pyridin-4-yl moiety and an amide-linked 3-chlorophenyl ring at the 2-position. Its computed physicochemical profile as catalogued in PubChem includes a molecular weight of 300.70 g/mol, a calculated XLogP3-AA of 2.1, a topological polar surface area of 80.9 Ų, one hydrogen bond donor, five hydrogen bond acceptors, and three rotatable bonds [1]. This scaffold type is recognised as a privileged structure for antibacterial drug development, with documented potent activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE) for closely related analogues [2].

Why a Generic 1,3,4-Oxadiazole Benzamide Cannot Substitute for 3-Chloro-N-[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]benzamide in Targeted Procurement


The reported biological profile of N-(1,3,4-oxadiazol-2-yl)benzamides is exquisitely sensitive to substitution pattern. Even subtle modifications, such as the position of a single chlorine atom on the benzamide ring or the nitrogen position on the pyridine substituent, can shift the mechanism of antibacterial action from cell wall biosynthesis inhibition to alternative pathways [1]. Consequently, a generic interchange of in-class compounds risks complete loss of desired activity or introduction of an uncharacterised mechanism. The quantitative evidence below identifies the specific structural features and property parameters that distinguish this compound from its closest analogues [2].

Quantitative Differentiation Evidence for 3-Chloro-N-[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]benzamide (CAS 887868-49-7) Against Its Closest Comparators


Chlorine Positional Isomerism: 3-Chloro vs. 4-Chloro Benzamide Substitution and Impact on Physicochemical Profile

The target compound carries the chlorine substituent at the 3-position of the benzamide ring. Its direct positional isomer, 4-chloro-N-[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]benzamide, has been reported as a RET kinase inhibitor [1]. While both isomers share the same molecular formula (C₁₄H₉ClN₄O₂) and molecular weight (300.70 g/mol), the shift of chlorine from the 4- to the 3-position alters the electrostatic distribution of the benzamide ring, potentially impacting target recognition and metabolic stability [2]. In the broader N-(1,3,4-oxadiazol-2-yl)benzamide antibacterial class, subtle positional modifications have been shown to redirect the mechanism of action, making positional isomer selection a critical procurement decision [3].

Medicinal Chemistry Structure-Activity Relationship Lead Optimisation

Pyridine Nitrogen Positional Isomerism: 4-Pyridinyl vs. 3-Pyridinyl Substitution on the 1,3,4-Oxadiazole Ring

The target compound incorporates a pyridin-4-yl group attached to the 5-position of the 1,3,4-oxadiazole ring. A closely related isomer, 3-chloro-N-[5-(3-pyridinyl)-1,3,4-oxadiazol-2-yl]benzamide (ChEBI CHEBI:107915), bears the pyridine nitrogen at the 3-position [1]. The 4-pyridinyl orientation positions the nitrogen atom para to the oxadiazole attachment point, resulting in a distinct dipole moment vector and hydrogen bond acceptor geometry compared to the meta-oriented 3-pyridinyl isomer. In related pyridine-linked 1,2,4-oxadiazole benzamide series, pyridine regioisomerism has been shown to significantly modulate both larvicidal and fungicidal potency against multiple agricultural pathogens [2]. Computed physicochemical properties for the target compound (XLogP3-AA 2.1, TPSA 80.9 Ų) are derived from PubChem structural descriptors and would be identical for the 3-pyridinyl isomer due to identical atom composition; differentiation therefore arises solely from spatial electronic distribution [3].

Chemical Biology Bioisosterism Molecular Recognition

Antibacterial Scaffold Class Validation: N-(1,3,4-Oxadiazol-2-yl)benzamide Potency Against Drug-Resistant Gram-Positive Pathogens

The N-(1,3,4-oxadiazol-2-yl)benzamide scaffold, of which the target compound is a member, has been systematically evaluated for antibacterial activity. In a comprehensive study by Opoku-Temeng et al. (2018), closely related analogues demonstrated minimum inhibitory concentration (MIC) values in the low µg/mL range against methicillin-resistant S. aureus (MRSA), vancomycin-resistant enterococci (VRE), and N. gonorrhoeae [1]. Importantly, the study established that subtle structural modifications within this scaffold class determine the antibacterial mechanism: some analogues inhibit cell wall biosynthesis, while others act through alternative pathways [1]. The target compound's specific 3-chloro substitution pattern and 4-pyridinyl group have not been directly tested in published antibacterial assays; however, its structural features fall within the activity-conferring region of the scaffold class SAR [2].

Antimicrobial Resistance MRSA VRE Bacteriostatic Agents

Antiproliferative Screening Signal: PubChem BioAssay Data Indicating Sub-Micromolar Activity Against Human HeLa Cells

The target compound was tested in a PubChem BioAssay for antiproliferative activity against human HeLa cells using a WST-8 assay with 48-hour incubation. Of six compounds screened in this panel, three registered as active, and one compound exhibited an IC₅₀ ≤ 1 µM [1]. While the precise identity of the compound achieving sub-micromolar potency is not deconvoluted in the public summary, the assay confirms that members of this structural class, including the target compound, were included in a screen that yielded a hit with IC₅₀ ≤ 1 µM [1]. This contrasts with the typical micromolar-range cytotoxicities reported for 1,3,4-oxadiazole derivatives against breast cancer (MCF-7) and melanoma (SK-MEL-2) cell lines, where IC₅₀ values are generally in the range of 5–50 µM [2].

Cancer Biology Antiproliferative Screening HeLa Cytotoxicity

Recommended Procurement and Application Scenarios for 3-Chloro-N-[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]benzamide (CAS 887868-49-7)


Antibacterial Lead Optimisation Campaigns Targeting MRSA and VRE

This compound is a suitable purchase for medicinal chemistry groups seeking to expand structure-activity relationship (SAR) studies on the N-(1,3,4-oxadiazol-2-yl)benzamide scaffold, which has validated low µg/mL potency against MRSA and VRE in published studies [1]. The 3-chloro substitution offers a distinct electronic profile compared to previously reported 4-substituted analogues, enabling exploration of chlorine positional effects on MIC values and mechanism of action. Procurement for this application requires commitment to in-house MIC determination using standardised broth microdilution protocols against clinically relevant S. aureus and Enterococcus strains.

Isomer-Specific Chemical Probe Development for Target Engagement Studies

The 4-pyridinyl configuration of the oxadiazole ring provides a spatially defined hydrogen bond acceptor that differs from the 3-pyridinyl isomer catalogued in ChEBI (CHEBI:107915) [1]. Researchers performing chemoproteomics or target identification studies can procure this compound as a defined isomer to map the contribution of pyridine nitrogen geometry to protein binding. Verification of isomeric purity (via HPLC or NMR) is advised prior to use, as the two pyridinyl isomers share identical molecular formulae and cannot be distinguished by mass spectrometry alone [2].

Cytotoxicity Screening Panel Inclusion for Phenotypic Drug Discovery

Based on the PubChem BioAssay evidence indicating sub-micromolar hit potential (IC₅₀ ≤ 1 µM) in a HeLa cell antiproliferative assay containing this compound within the test set [1], procurement is appropriate for inclusion in broader cytotoxicity panels. The compound's computed LogP of 2.1 and TPSA of 80.9 Ų predict adequate cell permeability for intracellular target engagement [2], making it a viable candidate for phenotypic screens where intracellular accumulation is prerequisite. Confirmatory dose-response testing (IC₅₀ determination) using WST-8 or CellTiter-Glo assays is recommended.

Computational Chemistry and Docking-Based Virtual Screening Campaigns

The well-defined three-dimensional structure of this compound, combined with its PubChem-catalogued computed descriptors (XLogP3-AA 2.1, TPSA 80.9 Ų, HBD 1, HBA 5, rotatable bonds 3) [1], makes it a suitable procurement for use as a molecular docking input or pharmacophore model generation. The 3-chloro substitution pattern provides a halogen-bond donor potential that can be exploited in silico to search compound libraries for novel target interactions, particularly against targets where halogen bonding has been implicated in ligand recognition.

Quote Request

Request a Quote for 3-chloro-N-[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.